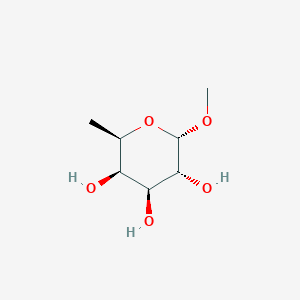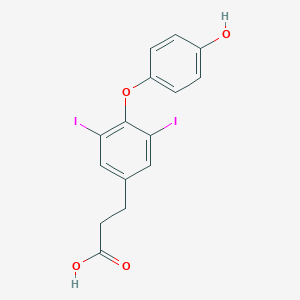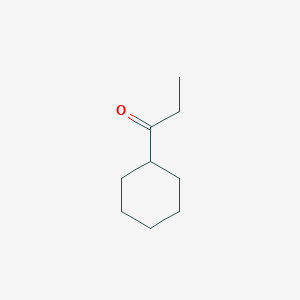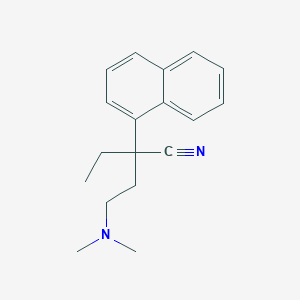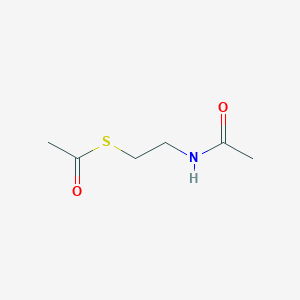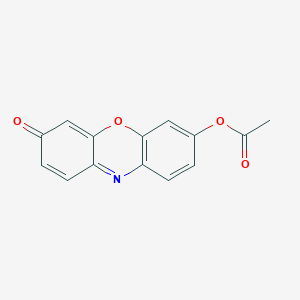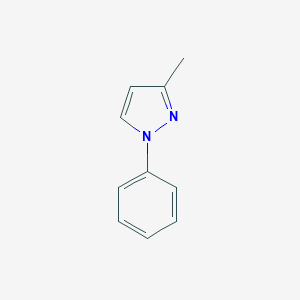
3-Methyl-1-phenyl-1H-pyrazole
Descripción general
Descripción
3-Methyl-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as building blocks for more complex heterocyclic systems and have significant relevance in the pharmaceutical industry .
Aplicaciones Científicas De Investigación
3-Methyl-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to interact with various biological targets due to their versatile scaffolds . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It’s known that the reactivity of pyrazoles can be influenced by their tautomeric and conformational preferences . This could potentially impact the way 3-Methyl-1-phenyl-1H-pyrazole interacts with its targets.
Biochemical Pathways
Pyrazoles and their derivatives are known to be involved in various biochemical processes due to their structural diversity .
Pharmacokinetics
The molecular weight of the compound is 1581998 , which could potentially influence its bioavailability.
Result of Action
It’s known that changes in the structure of pyrazoles can translate into changes in properties, potentially affecting their biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that thermal decomposition can lead to the release of irritating gases and vapors . Additionally, the compound has been studied for its corrosion protection properties for mild steel in HCl , indicating that its action can be influenced by the chemical environment.
Safety and Hazards
Direcciones Futuras
The future directions of 3-Methyl-1-phenyl-1H-pyrazole research could involve exploring its potential applications in various fields of science, given the increasing popularity of pyrazoles . Additionally, new synthetic techniques and biological activity related to pyrazole derivatives could be investigated .
Análisis Bioquímico
Biochemical Properties
3-Methyl-1-phenyl-1H-pyrazole is interesting from a structural viewpoint, mainly because it exhibits tautomerism . This phenomenon may influence its reactivity, with possible impact on the biochemical reactions where this compound takes part . The combination of two dissimilar and adjacent nitrogen atoms in this azole allows it to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .
Cellular Effects
Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Molecular Mechanism
The tautomeric and conformational preferences of pyrazoles, including this compound, are of utmost relevance . These preferences may influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, suggesting that they may interact with various enzymes or cofactors .
Transport and Distribution
The ability of pyrazoles to donate and accept hydrogen bonds may influence their localization or accumulation .
Subcellular Localization
The structural properties of pyrazoles may influence their activity or function in specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-1-phenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines. For instance, the reaction of 1-acetoacetyl-4-benzyl oxygen carbonyl piperidines with phenylhydrazine in the presence of a solvent like ethanol under reflux conditions yields the desired pyrazole . Another method involves the use of nano-zinc oxide as a catalyst to achieve regioselective synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions. For example, the reaction of phenylhydrazine with 1,3-diketones in the presence of a suitable catalyst and solvent can be scaled up for industrial purposes. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to different substituted pyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Comparación Con Compuestos Similares
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
- 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1-Methyl-3-phenyl-1H-pyrazole
Comparison: this compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. Compared to other similar compounds, it exhibits distinct reactivity and biological activity profiles, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
3-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-7-8-12(11-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXLUGSJEMSDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150179 | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-54-7 | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-phenylpyrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methyl-1-phenyl-1H-pyrazole?
A1: The molecular formula of this compound is C10H10N2, and its molecular weight is 158.20 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound derivatives?
A2: Researchers frequently utilize spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy [, , , , ], Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , , , , , ], and Mass Spectrometry (MS) [, , , , , ] to elucidate the structures of this compound derivatives.
Q3: What is a common starting material for synthesizing this compound derivatives?
A3: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a versatile starting material in the synthesis of various this compound derivatives [, , , , , , , , , , ].
Q4: How can this compound-4-carbaldehyde be utilized to synthesize pyrazolopyridines?
A4: Reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid yields 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids. []
Q5: Can you elaborate on the reaction of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenols?
A5: Under basic conditions, this reaction produces corresponding 5-aryloxy derivatives. These derivatives can further react with substituted acetophenones to yield chalcones, which, in the presence of acetic acid, undergo cyclocondensation reactions with hydrazine to form N-acetylated reduced bipyrazoles. []
Q6: How can microwave irradiation be utilized in the synthesis of this compound derivatives?
A6: Microwave irradiation facilitates the reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and N-benzylmethylamine, yielding 5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate serves as a precursor for synthesizing various chalcones and subsequently reduced bipyrazoles through reactions with acetophenones and hydrazine, respectively. []
Q7: Describe the synthesis of tetrazolyl this compound amides.
A7: These compounds can be synthesized using a rapid and efficient microwave-assisted method. The approach significantly reduces reaction time compared to traditional heating techniques. []
Q8: What are some potential applications of this compound derivatives?
A8: Research highlights the potential of this compound derivatives in various fields, including their use as antifungal agents [, ], antibacterial agents [, , , ], antitumor agents [, ], antioxidants [], and as a key component in the antidiabetic drug Teneligliptin [, ].
Q9: What is the mechanism of action of Teneligliptin?
A9: Teneligliptin, a drug containing a 1,3,5-substituted pyrazole moiety, is utilized in the treatment of Type 2 Diabetes []. While its specific mechanism of action isn't explicitly described in the provided research, it's known to improve glycemic control, likely by enhancing incretin hormone activity.
Q10: How effective are 5-imidazopyrazole incorporated fused pyran motifs against tuberculosis?
A10: These compounds have been synthesized using microwave irradiation. Preliminary in vitro studies indicate promising antituberculosis activity against the Mycobacterium tuberculosis H37Rv strain. []
Q11: How is computational chemistry employed in studying this compound derivatives?
A11: Researchers leverage density functional theory (DFT) calculations to study the structural and electronic properties of these compounds [, , , ]. These simulations provide insights into molecular properties and aid in designing new derivatives with potentially improved activity.
Q12: How does the structure of this compound derivatives influence their biological activity?
A12: Modifying the substituents on the pyrazole ring significantly impacts the biological activity of these compounds. For example, introducing electron-withdrawing groups like nitro or halogen atoms can enhance their antitumor or antimicrobial activity [, ].
Q13: What is the significance of molecular docking studies in this context?
A13: Molecular docking simulations help predict the binding affinities and interactions of these compounds with biological targets like enzymes and receptors []. This information is valuable for understanding their mechanism of action and for optimizing their structure to improve potency and selectivity.
Q14: How does the stability and solubility of this compound derivatives vary?
A14: The stability and solubility of these compounds are influenced by factors like the nature and position of substituents, pH, temperature, and the presence of other chemicals. Understanding these factors is crucial for developing stable formulations [, ].
Q15: What strategies can be used to improve the stability and solubility of these compounds?
A15: Strategies to enhance stability and solubility include forming salts, using appropriate excipients, encapsulation techniques, and developing specific drug delivery systems like nanoparticles or liposomes [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



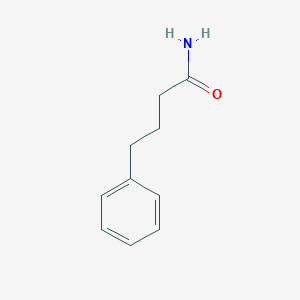

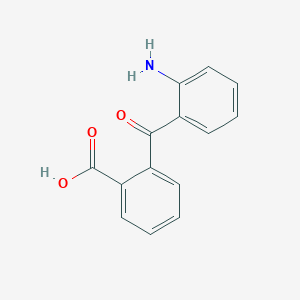
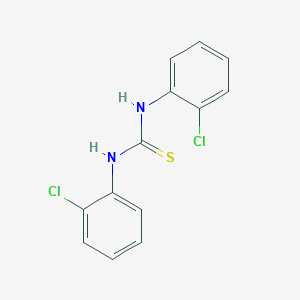
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)
